molecular formula C14H8ClF3N2O3 B5869569 N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide

Cat. No.: B5869569
M. Wt: 344.67 g/mol
InChI Key: DJDXYIBOAOKCFS-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide is an organic compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-aminobenzamide.

    Oxidation: Formation of oxidized derivatives, potentially leading to carboxylic acids or other oxidized forms.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
  • 4-chloro-2-(trifluoromethyl)aniline
  • N-[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy-N-methylpyridine-2-carboxamide

Uniqueness

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide is unique due to the combination of its trifluoromethyl, chloro, and nitro groups, which confer distinct chemical reactivity and biological activity. This combination is less common in similar compounds, making it a valuable molecule for specific applications in medicinal and industrial chemistry .

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O3/c15-9-3-6-12(11(7-9)14(16,17)18)19-13(21)8-1-4-10(5-2-8)20(22)23/h1-7H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDXYIBOAOKCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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